molecular formula C12H13N5O2S B12215847 Ethyl 2-[(cyanomethyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-28-2

Ethyl 2-[(cyanomethyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12215847
CAS No.: 907971-28-2
M. Wt: 291.33 g/mol
InChI Key: GPMMSPSRXYQTGH-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-5,7-dimethyl-, ethyl ester is a complex organic compound with a unique structure that combines triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-5,7-dimethyl-, ethyl ester typically involves multi-step organic reactions One common method starts with the preparation of the triazole ring, followed by the formation of the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-5,7-dimethyl-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-5,7-dimethyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-5,7-dimethyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrimidine derivatives, such as:

  • [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives
  • Pyrimidine-2-thiol derivatives
  • Ethyl esters of various carboxylic acids

Uniqueness

What sets [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-5,7-dimethyl-, ethyl ester apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

CAS No.

907971-28-2

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

ethyl 2-(cyanomethylsulfanyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H13N5O2S/c1-4-19-10(18)9-7(2)14-11-15-12(20-6-5-13)16-17(11)8(9)3/h4,6H2,1-3H3

InChI Key

GPMMSPSRXYQTGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC#N)N=C1C)C

Origin of Product

United States

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